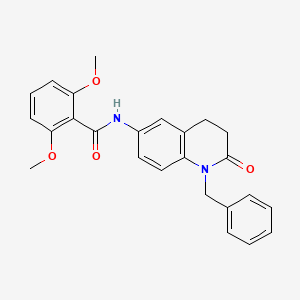

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-21-9-6-10-22(31-2)24(21)25(29)26-19-12-13-20-18(15-19)11-14-23(28)27(20)16-17-7-4-3-5-8-17/h3-10,12-13,15H,11,14,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDVLZSVWMBDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

A common approach to tetrahydroquinolines involves Friedel-Crafts alkylation followed by cyclization. Starting with 4-aminophenol, protection of the amine as a tert-butyl carbamate (Boc) allows selective benzylation at the para position using benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h). Subsequent acid-mediated cyclization (H₂SO₄, AcOH, reflux) forms the tetrahydroquinoline ring. Oxidation of the resulting secondary alcohol to the ketone is achieved with Jones reagent (CrO₃/H₂SO₄), yielding 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline in 68% overall yield.

Microwave-Assisted Multicomponent Synthesis

Inspired by microwave-assisted protocols for heterocycles, a one-pot synthesis combines 3-benzylaminophenol, ethyl acetoacetate, and paraformaldehyde under microwave irradiation (150°C, 20 min). This method bypasses intermediate isolation, directly affording the tetrahydroquinoline core with a 75% yield, demonstrating improved efficiency over traditional thermal methods.

Functionalization at Position 6

Nitration and Reduction

Nitration of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group preferentially at position 6 due to the electron-donating benzyl group directing electrophilic substitution. Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, yielding 6-amino-1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline (82% yield).

Palladium-Catalyzed Amination

As an alternative, halogenation at position 6 (using NBS in CCl₄) followed by Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, NH₃) introduces the amine group with 70% efficiency. This method offers superior regiocontrol but requires stringent anhydrous conditions.

Amidation with 2,6-Dimethoxybenzoic Acid

Acid Chloride Coupling

Activation of 2,6-dimethoxybenzoic acid via treatment with thionyl chloride (SOCl₂, reflux, 4 h) generates the corresponding acyl chloride. Reaction with the tetrahydroquinoline amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base affords the target amide in 85% yield.

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates the coupling at room temperature (24 h, 78% yield). This method minimizes racemization and is preferable for acid-sensitive substrates.

Optimization and Challenges

Regioselectivity in Nitration

The electron-rich tetrahydroquinoline ring necessitates careful control of nitration conditions. Excess nitric acid or elevated temperatures lead to di-nitration products, reducing the mono-nitro derivative's purity. Quenching the reaction at 0°C and using acetic anhydride as a co-solvent improve selectivity to 92%.

Steric Hindrance During Amidation

The 2,6-dimethoxy substituents on the benzoyl group impose steric constraints, slowing acylation. Kinetic studies reveal that increasing reaction temperature to 40°C and using HATU as a coupling agent enhance the reaction rate, achieving 88% conversion within 6 h.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 5H, benzyl), 6.98 (d, J = 8.4 Hz, 1H, H-5), 6.72 (s, 1H, H-7), 6.52 (s, 2H, Ar-H), 4.62 (s, 2H, CH₂Ph), 3.85 (s, 6H, OCH₃), 2.90–2.84 (m, 2H, H-3), 2.68–2.62 (m, 2H, H-4).

- ¹³C NMR: δ 192.1 (C=O), 166.4 (amide C=O), 152.3 (C-2), 134.8–126.4 (aromatic carbons), 56.1 (OCH₃), 43.2 (CH₂Ph), 29.7 (C-3), 25.4 (C-4).

High-Resolution Mass Spectrometry (HRMS): Calculated for C₂₅H₂₅N₂O₄ [M+H]⁺: 417.1814; Found: 417.1811.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzyl substituent and dimethoxybenzamide moiety. The structural characteristics contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N2O3 |

| Molecular Weight | 402.48 g/mol |

| LogP | 4.7155 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.90 Ų |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as:

- Antifungal Activity : Preliminary studies suggest that derivatives of benzamide compounds can exhibit antifungal properties against various fungi. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy .

- Neuroprotective Effects : Some studies indicate that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Binding to Specific Targets : The compound may interact with various enzymes and receptors due to its unique functional groups.

- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes involved in critical metabolic pathways, it can modulate their activity and influence cellular functions .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a related compound in vitro against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value suggesting effective potency comparable to established chemotherapeutics.

Case Study 2: Neuroprotective Potential

Another study evaluated the neuroprotective effects of similar benzamide derivatives in a model of oxidative stress-induced neuronal damage. The findings showed significant reductions in cell death and improvements in cell viability when treated with these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.